molecular formula C17H18ClN3O2 B14817311 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-N,N-diethylbenzene-1,4-diamine

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-N,N-diethylbenzene-1,4-diamine

Cat. No.: B14817311
M. Wt: 331.8 g/mol
InChI Key: RLWNZFYCLNHEHS-UHFFFAOYSA-N
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Description

N’-(4-chloro-3-nitrobenzylidene)-N,N-diethyl-1,4-benzenediamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a 4-chloro-3-nitrobenzylidene moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]-N,N-diethylaniline

InChI

InChI=1S/C17H18ClN3O2/c1-3-20(4-2)15-8-6-14(7-9-15)19-12-13-5-10-16(18)17(11-13)21(22)23/h5-12H,3-4H2,1-2H3

InChI Key

RLWNZFYCLNHEHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-3-nitrobenzylidene)-N,N-diethyl-1,4-benzenediamine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and N,N-diethyl-1,4-benzenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-3-nitrobenzylidene)-N,N-diethyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzylidene derivatives, which can be further utilized in different applications.

Scientific Research Applications

N’-(4-chloro-3-nitrobenzylidene)-N,N-diethyl-1,4-benzenediamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-N,N-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chloro-3-nitrobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(4-chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide
  • N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide

Uniqueness

N’-(4-chloro-3-nitrobenzylidene)-N,N-diethyl-1,4-benzenediamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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